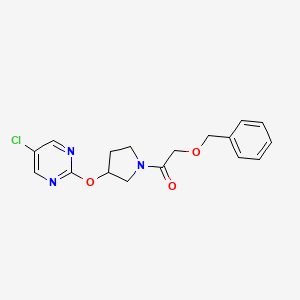

2-(Benzyloxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c18-14-8-19-17(20-9-14)24-15-6-7-21(10-15)16(22)12-23-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROIKAGJGPHWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Benzyloxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an agonist or antagonist for various receptors, potentially including those involved in metabolic regulation and neurotransmission.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. A study highlighted the synthesis of related benzyloxyphenyl derivatives, which showed significant antifungal activity against various pathogenic fungi, suggesting a potential application in treating fungal infections .

Anticancer Properties

There is emerging evidence that compounds containing chloropyrimidine rings may possess anticancer properties. Studies have demonstrated that chloropyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigation into the specific effects of this compound on cancer cell lines is warranted.

Study 1: Antifungal Evaluation

A comparative study evaluated the antifungal efficacy of several benzyloxyphenyl derivatives against Candida species. The findings revealed that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to fluconazole, indicating their potential as effective antifungal agents .

| Compound Name | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| 2-(Benzyloxy)-1-(3-chloro-pyrimidin-2-yloxy)pyrrolidine | 8 | Fluconazole | 16 |

| 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone | 4 | Fluconazole | 16 |

Study 2: Receptor Interaction

Another study focused on the interaction of similar compounds with melanin-concentrating hormone receptor 1 (MCHr1). The findings suggested that these compounds could serve as high-affinity ligands, potentially influencing weight loss mechanisms through modulation of appetite .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements are compared below with analogs from the literature:

Key Observations :

- Pyrrolidine vs.

- Halogenated vs. Methoxy Substituents : The 5-chloropyrimidin-2-yloxy group introduces electronegativity and lipophilicity, which could enhance membrane permeability compared to methoxy-substituted analogs (e.g., compounds in and ) .

- Ethanone vs. Thiazole Moieties: The ethanone group in the target compound differs from the thiazole ring in ’s orexin antagonist, suggesting divergent biological targets. Thiazoles often engage in π-stacking interactions, whereas ethanone may participate in hydrogen bonding .

Q & A

Advanced Research Question

- LC-MS/MS profiling identifies primary metabolites, such as oxidative products from cytochrome P450 enzymes .

- Isotope labeling (e.g., ¹⁴C at the ethanone carbonyl) tracks metabolic fate .

- Enzyme inhibition studies (e.g., CYP3A4/CYP2D6 inhibitors) clarify metabolic enzymes involved .

- Computational tools (e.g., MetaSite) predict cleavage sites based on electron density and steric accessibility .

How does solvent polarity impact the compound’s stability during long-term storage?

Basic Research Question

Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing hydrolysis of the pyrrolidinyl-ether bond. Non-polar solvents (e.g., hexane) may induce crystallization but risk aggregation. Stability tests under varying humidity and temperature (4°C vs. -20°C) are essential .

What synthetic routes minimize byproduct formation during the coupling of the benzyloxy and pyrrolidinyl moieties?

Advanced Research Question

Stepwise coupling via Mitsunobu or Ullmann reactions minimizes dimerization. For example, using a Pd catalyst for aryl-ether coupling reduces side reactions . Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) prevent unwanted nucleophilic attacks .

How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.